N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 4-ethoxy-substituted benzyl group attached to the pyrazole ring’s 4-position. Pyrazole derivatives are widely studied for their pharmacological properties, including antibacterial, antifungal, and kinase inhibitory activities .
For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS 1025565-88-3) was synthesized using cesium carbonate and copper(I) bromide in dimethyl sulfoxide at 35°C . Similar methodologies may apply to the target compound.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-3-17-13-6-4-11(5-7-13)8-14-12-9-15-16(2)10-12/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
OMYPQVZVQMCAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 4-Ethoxybenzyl Halides
The most direct method involves reacting 1-methyl-1H-pyrazol-4-amine (1 ) with 4-ethoxybenzyl chloride (2 ) under basic conditions.
Procedure :
-
Reactants : 1-methyl-1H-pyrazol-4-amine (1.0 eq), 4-ethoxybenzyl chloride (1.2 eq), KCO (2.0 eq)
-
Solvent : DMF or acetonitrile (0.1 M concentration)
-
Conditions : 80°C, 12–24 h under nitrogen
-
Workup : Extraction with ethyl acetate, column chromatography (SiO, EtOAc/hexane 1:3)
Data :
Mechanistic Insight :
The reaction proceeds via an S2 mechanism, with KCO deprotonating the pyrazole amine to enhance nucleophilicity. Steric hindrance at the pyrazole N1-methyl group ensures regioselective alkylation at the 4-position.
Reductive Amination Using 4-Ethoxybenzaldehyde
Two-Step Protocol
This method avoids handling benzyl halides by employing 4-ethoxybenzaldehyde (3 ) in a reductive amination.
Procedure :
-
Imine Formation :
-
Reactants : 1 (1.0 eq), 3 (1.1 eq), molecular sieves (4 Å)
-
Solvent : HFIP (hexafluoroisopropanol)
-
Conditions : RT, 6 h
-
-
Reduction :
-
Reductant : NaBHCN (1.5 eq)
-
Solvent : MeOH
-
Conditions : 0°C → RT, 2 h
-
Data :
Advantages :
-
NaBHCN selectively reduces imines without affecting the pyrazole ring.
Pyrazole Ring Construction via Cyclocondensation
Hydrazine-Based Cyclization
Building the pyrazole core with pre-installed N-substituents ensures regiochemical control.
Procedure :
-
Hydrazine Formation :
-
Reactants : 4-ethoxybenzylhydrazine (4 ), methyl acetoacetate (5 )
-
Catalyst : Acetic acid (0.5 eq)
-
Conditions : Reflux, 8 h
-
-
Cyclization :
-
Oxidant : I/DMSO (1:2 molar ratio)
-
Solvent : EtOH
-
Conditions : 60°C, 4 h
-
Data :
Limitations :
Continuous Flow Catalysis for Scalability
Microreactor-Assisted Alkylation
For industrial-scale production, continuous flow systems improve yield and reproducibility.
Procedure :
-
Reactants : 1 (1.0 eq), 2 (1.05 eq), EtN (1.5 eq)
-
Solvent : MeCN
-
Reactor : Tubular microreactor (ID: 1 mm, L: 5 m)
-
Conditions : 100°C, residence time: 10 min
Data :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Alkylation | 68–72 | Moderate | High |
| Reductive Amination | 75–82 | High | Moderate |
| Cyclocondensation | 55–60 | Low | Low |
| Continuous Flow | 85–90 | Industrial | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine and related compounds:
Key Observations
Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights and altered electronic profiles, which may improve binding to hydrophobic enzyme pockets .
Synthetic Challenges :
- Ethoxy and methoxy benzyl derivatives typically require protective group strategies to prevent ether cleavage during synthesis. Copper-catalyzed coupling, as seen in , is effective for introducing amine groups.
Q & A
Q. What are the common synthetic routes for N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling. For example:
- Nucleophilic substitution : Reacting 4-ethoxybenzyl halides with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Reductive amination : Using 4-ethoxybenzaldehyde and 1-methyl-1H-pyrazol-4-amine with NaBH₃CN in methanol .
Q. Key Optimization Factors :
| Parameter | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity (DMF) improves solubility of intermediates |
| Temperature | 60–80°C balances reaction rate and side-product formation |
| Catalyst | Pd-based catalysts enhance cross-coupling efficiency |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR identify substituent patterns (e.g., ethoxyphenyl CH₂ at δ ~4.3 ppm, pyrazole ring protons at δ ~7.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 260.1542) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the pyrazole-amine linkage .
Q. Example Data :
| Technique | Key Peaks/Parameters |
|---|---|
| H NMR | δ 2.3 (s, 3H, CH₃), δ 3.9 (q, 2H, OCH₂), δ 4.4 (s, 2H, CH₂N) |
| X-ray | C-N bond length: 1.45 Å; dihedral angle: 15° between pyrazole and phenyl rings |
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) across studies be resolved?
Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Recommended approaches:
- Dose-response standardization : Use a unified protocol (e.g., fixed incubation time, cell line) .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
- Target validation : Employ CRISPR knockout models to confirm on-target effects .
Case Study : Inconsistent antimicrobial activity may stem from varying bacterial membrane permeability; use efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases), prioritizing poses with low RMSD (<2.0 Å) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Build models using substituent descriptors (e.g., Hammett σ) to optimize bioactivity .
Example Finding : Fluorine substitution at the ethoxy group improves hydrophobic interactions in kinase binding pockets .
Q. How can synthetic by-products or impurities be identified and mitigated?
Methodological Answer:
- HPLC-MS : Detect impurities at levels >0.1% using C18 columns and gradient elution .
- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., imine intermediates in reductive amination) .
- Purification : Flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes polar by-products .
Q. Common By-Products :
| Impurity | Source |
|---|---|
| N-alkylated derivatives | Excess alkylating agent |
| Oxidized pyrazole | Air exposure during synthesis |
Q. What strategies improve crystallinity for X-ray diffraction studies?
Methodological Answer:
- Solvent screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow crystallization .
- Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize lattice packing .
- Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections in low-symmetry space groups .
Case Study : Ethoxyphenyl derivatives often form P2₁/c monoclinic crystals; optimize cooling rates to avoid amorphous phases .
Q. How do substituent modifications (e.g., ethoxy vs. fluoro groups) affect bioactivity?
Methodological Answer:
- SAR Studies : Compare analogs in a standardized assay (Table):
| Substituent | Target (IC₅₀) | LogP |
|---|---|---|
| 4-Ethoxyphenyl | Kinase A: 12 nM | 2.1 |
| 3,5-Difluorophenyl | Kinase A: 8 nM | 2.8 |
| 4-Methoxybenzyl | Kinase A: 25 nM | 1.9 |
Fluorine enhances potency via hydrophobic effects, while ethoxy improves solubility .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reactor design : Continuous flow systems minimize exothermic risks in alkylation steps .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
- Purification scalability : Replace column chromatography with crystallization (yield >85% with ethanol/water) .
Q. Key Metrics for Scale-Up :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 60% | 75% |
| Purity | 95% | 98% |
| Reaction Volume | 50 mL | 20 L |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
